2-(Bromomethyl)-4-chlorobenzenesulfonyl fluoride
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Overview
Description
2-(Bromomethyl)-4-chlorobenzenesulfonyl fluoride is an organic compound that features a benzene ring substituted with bromomethyl, chlorosulfonyl, and fluoride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-chlorobenzenesulfonyl fluoride typically involves multiple steps. One common method starts with the bromination of 4-chlorobenzenesulfonyl chloride to introduce the bromomethyl group. This is followed by the fluorination of the sulfonyl chloride group to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of phase transfer catalysts and controlled temperature and pressure conditions to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-chlorobenzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Electrophilic aromatic substitution: The benzene ring can undergo further substitution reactions with electrophiles.
Reduction: The sulfonyl fluoride group can be reduced to sulfonamide under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, thiols, and amines, typically under mild conditions.
Electrophilic aromatic substitution: Reagents such as nitric acid or sulfuric acid can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, and amines.
Electrophilic aromatic substitution: Products include nitro and sulfonic acid derivatives.
Reduction: Products include sulfonamides.
Scientific Research Applications
2-(Bromomethyl)-4-chlorobenzenesulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-chlorobenzenesulfonyl fluoride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzenesulfonyl fluoride: Similar structure but lacks the chlorine substituent.
2-(Bromomethyl)phenylboronic acid: Contains a boronic acid group instead of the sulfonyl fluoride group.
Properties
CAS No. |
25300-35-0 |
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Molecular Formula |
C7H5BrClFO2S |
Molecular Weight |
287.53 g/mol |
IUPAC Name |
2-(bromomethyl)-4-chlorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H5BrClFO2S/c8-4-5-3-6(9)1-2-7(5)13(10,11)12/h1-3H,4H2 |
InChI Key |
YYUMZKZFUXNTAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CBr)S(=O)(=O)F |
Origin of Product |
United States |
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